
2-Morpholinobenzohydrazide
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Overview
Description
2-Morpholinobenzohydrazide is a chemical compound with the molecular formula C₁₁H₁₅N₃O₂. It is a derivative of benzohydrazide, featuring a morpholine ring attached to the benzohydrazide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholinobenzohydrazide typically involves the reaction of benzohydrazide with morpholine under specific conditions. One common method includes the following steps:
Starting Materials: Benzohydrazide and morpholine.
Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol or methanol, often under reflux conditions.
Procedure: Benzohydrazide is dissolved in the solvent, and morpholine is added dropwise. The mixture is then heated under reflux for several hours.
Industrial Production Methods
For industrial-scale production, the synthesis process may be optimized for higher yields and efficiency. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents may be explored to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-Morpholinobenzohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-Morpholinobenzohydrazide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Morpholinobenzohydrazide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins, thereby affecting cellular processes. For example, it may inhibit kinases involved in cell cycle regulation, leading to antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
Benzohydrazide: The parent compound, which lacks the morpholine ring.
Morpholine: A simpler structure without the benzohydrazide moiety.
Hydrazones: Compounds with similar hydrazide functional groups but different substituents
Uniqueness
2-Morpholinobenzohydrazide is unique due to the presence of both the morpholine ring and the benzohydrazide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
2-Morpholinobenzohydrazide is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of the compound's biological activity, including its antitumor and antimicrobial properties, as well as relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by its morpholine ring and hydrazide functional group, which are key to its biological activity. The general structure can be represented as follows:
This structure contributes to its interaction with various biological targets, including enzymes and receptors.
Antitumor Activity
Research has demonstrated that this compound exhibits significant antitumor activity. A study evaluated the compound's effects on several human lung cancer cell lines, including A549, HCC827, and NCI-H358. The findings indicated that:
- IC50 Values : The compound showed varying levels of potency across different cell lines:
- A549: IC50 = 9.48 ± 1.15 μM
- HCC827: IC50 = 6.26 ± 0.33 μM
- NCI-H358: IC50 = 6.48 ± 0.11 μM
The results suggest that the compound is particularly effective against HCC827 and NCI-H358 cell lines in a two-dimensional (2D) culture format compared to three-dimensional (3D) cultures, where the IC50 values were significantly higher (20.46 ± 8.63 μM for HCC827 in 3D) .
Antimicrobial Activity
In addition to its antitumor properties, this compound has shown promising antimicrobial activity. Testing against various bacterial strains revealed:
- Gram-negative bacteria : Escherichia coli
- Gram-positive bacteria : Staphylococcus aureus
- Eukaryotic model organism : Saccharomyces cerevisiae
The compound demonstrated notable antibacterial effects, particularly against Staphylococcus aureus, indicating its potential as an antimicrobial agent .
The mechanism by which this compound exerts its biological effects may involve several pathways:
- DNA Binding : The compound has been observed to bind within the minor groove of AT-DNA, influencing gene expression and cellular proliferation.
- Enzyme Inhibition : It may inhibit key enzymes involved in tumor growth and bacterial metabolism.
Case Studies
Several case studies have explored the clinical implications of compounds similar to this compound:
- Antitumor Efficacy : A clinical trial evaluated a related hydrazide compound's efficacy in patients with advanced lung cancer, showing a significant reduction in tumor size in a subset of participants.
- Antimicrobial Trials : Another study assessed the effectiveness of hydrazide derivatives against resistant strains of bacteria, highlighting the potential for developing new antibiotics based on this class of compounds.
Properties
Molecular Formula |
C11H15N3O2 |
---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
2-morpholin-4-ylbenzohydrazide |
InChI |
InChI=1S/C11H15N3O2/c12-13-11(15)9-3-1-2-4-10(9)14-5-7-16-8-6-14/h1-4H,5-8,12H2,(H,13,15) |
InChI Key |
SEEPHPOCDRENKG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2C(=O)NN |
Origin of Product |
United States |
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